Home > Products > Screening Compounds P19362 > 4,5,6,7-Tetrahydroisoxazolo[3,4-c]pyridine
4,5,6,7-Tetrahydroisoxazolo[3,4-c]pyridine -

4,5,6,7-Tetrahydroisoxazolo[3,4-c]pyridine

Catalog Number: EVT-11885543
CAS Number:
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4,5,6,7-Tetrahydroisoxazolo[3,4-c]pyridine, commonly referred to as gaboxadol, is a heterocyclic compound with significant pharmacological implications. It is a conformationally constrained derivative of muscimol and has been studied for its potential therapeutic effects on various neurological conditions. Gaboxadol is recognized as a selective agonist for certain subtypes of the gamma-aminobutyric acid (GABA) A receptor, particularly those containing the delta subunit, which differentiates it from other sedative agents.

Source

Gaboxadol was first synthesized in 1977 by Danish chemist Poul Krogsgaard-Larsen and has since been the subject of numerous studies exploring its effects on sleep and anxiety disorders. The compound's synthesis and its biological activities have been documented in various scientific literature and patents, highlighting its relevance in medicinal chemistry .

Classification

Gaboxadol falls under the classification of heterocyclic compounds containing nitrogen and oxygen atoms. Specifically, it is categorized within the family of isoxazoles, which are five-membered rings containing both nitrogen and oxygen. Its chemical structure can be represented by the International Union of Pure and Applied Chemistry (IUPAC) name: 4,5,6,7-tetrahydroisoxazolo[3,4-c]pyridin-3-ol.

Synthesis Analysis

Methods

The synthesis of gaboxadol has been achieved through various methodologies. One notable approach involves starting from pyrrolidin-2-one to create intermediates such as dimethyl 5-hydroxy-3,6-dihydropyridine-1,4-dicarboxylate. This method emphasizes a direct process that simplifies the synthesis route while enhancing yield .

Technical Details

The synthetic pathway typically includes several steps:

  1. Formation of Intermediates: The initial step involves the formation of key intermediates that contain the necessary functional groups for further transformations.
  2. Cyclization: Subsequent cyclization reactions lead to the formation of the isoxazole ring.
  3. Functionalization: Final steps may involve functional group modifications to enhance pharmacological properties or improve solubility.
Molecular Structure Analysis

Structure

Gaboxadol's molecular structure consists of a bicyclic framework featuring both a pyridine and an isoxazole moiety. Its molecular formula is C6H8N2O2C_6H_8N_2O_2, with a molar mass of approximately 140.142 g/mol . The three-dimensional conformation allows for specific interactions with GABA A receptors.

Data

  • Chemical Formula: C6H8N2O2C_6H_8N_2O_2
  • Molar Mass: 140.142 g/mol
  • CAS Number: 100059039
Chemical Reactions Analysis

Reactions

Gaboxadol participates in various chemical reactions relevant to medicinal chemistry:

  1. Aldol Reactions: It can undergo aldol condensation reactions to form more complex derivatives that may exhibit enhanced biological activity .
  2. Functional Group Transformations: Modifications such as oxidation or reduction can be employed to alter its pharmacokinetic properties.

Technical Details

The reactivity profile of gaboxadol allows for the exploration of new derivatives that could potentially lead to improved therapeutic agents targeting GABAergic systems.

Mechanism of Action

Process

Gaboxadol acts primarily as a GABA A receptor agonist. Its mechanism involves:

  1. Binding Affinity: Gaboxadol exhibits high affinity for α4β3δ GABA A receptor subtypes, which are implicated in mediating inhibitory neurotransmission in the central nervous system.
  2. Unique Activation Profile: Unlike traditional benzodiazepines, gaboxadol's action does not lead to reinforcement or dependency in animal models, suggesting a different safety profile .

Data

Physical and Chemical Properties Analysis

Physical Properties

Gaboxadol is characterized by:

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

Key chemical properties include:

  • Stability: Gaboxadol demonstrates stability under standard laboratory conditions.
  • Reactivity: It can react with electrophiles due to the presence of nucleophilic sites within its structure.
Applications

Scientific Uses

Gaboxadol has been investigated for various applications:

  1. Neurological Disorders: It has shown potential in treating conditions such as insomnia, anxiety disorders, and certain movement disorders like Huntington's disease.
  2. Research Tool: Gaboxadol serves as a valuable tool in neuroscience research for studying GABAergic signaling pathways and their implications in sleep regulation and anxiety modulation .
Introduction and Nomenclature

Historical Discovery and Development within Heterocyclic Chemistry

The chemical architecture of 4,5,6,7-tetrahydroisoxazolo[3,4-c]pyridine emerged from mid-20th-century explorations into bicyclic heterocycles, particularly efforts to synthesize constrained analogs of biogenic amines. Early synthetic routes focused on 1,3-dipolar cycloadditions between nitrile oxides and enamine intermediates derived from pyrrolidine systems, yielding the fused isoxazolopyridine core [1] [9]. The 1970s–1980s marked a significant shift when Krogsgaard-Larsen’s team developed 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP, later named gaboxadol) as a conformationally restricted GABA analog [6] [7]. This innovation underscored the scaffold’s capacity to mimic neurotransmitter geometry, driving interest in its bioisosteric potential. Parallel work produced the positional isomer 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THPO), an inhibitor of GABA uptake, highlighting how minor structural variations profoundly alter biological activity [3] [10]. These discoveries cemented the scaffold’s role in neuroscience-oriented medicinal chemistry.

Table 1: Key Historical Milestones in Isoxazolopyridine Development

YearCompoundSignificanceReference
1970sTHIP (Gaboxadol)First GABAA receptor agonist derived from isoxazolopyridine scaffold [6] [7]
1983THPOIdentified as GABA uptake inhibitor; demonstrated scaffold versatility [3] [10]
1990sHsp90 inhibitor derivativesExpanded applications to oncology via chaperone protein inhibition [1]
2000sChiral N-substituted analogsEnabled stereoselective targeting of neurological receptors [9]

Systematic Nomenclature Conventions for Isoxazolopyridine Scaffolds

Systematic naming of this scaffold requires analysis of ring fusion, atom numbering, and saturation states. According to IUPAC guidelines:

  • Core Structure: The parent heterocycle is designated as isoxazolo[3,4-c]pyridine, indicating fusion between the 3,4-bond of isoxazole (atom numbering: O1/N2/C3/C4/C5) and the c-edge (bonds c/d) of pyridine [1] [6].
  • Saturation: The prefix 4,5,6,7-tetrahydro specifies saturation at pyridine positions 4–7, while the isoxazole ring (positions 1–3) remains aromatic [6] [9].
  • Substituents: Functional groups are assigned locants based on the bicyclic system. For example, a hydroxyl at isoxazole C3 is named 3-hydroxy-4,5,6,7-tetrahydroisoxazolo[3,4-c]pyridine [7].

Ambiguities arise in literature due to alternate numbering systems. For instance, gaboxadol is variably termed 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (emphasizing pyridine-first numbering) versus [3,4-c] fusion [6]. Stereocenters (e.g., C6-methyl derivatives) require R/S descriptors, as in (6R)-6-methyl-4,5,6,7-tetrahydroisoxazolo[3,4-c]pyridine [9].

Table 2: Nomenclature Examples for Common Derivatives

Systematic NameCommon NameStructural Features
4,5,6,7-Tetrahydroisoxazolo[3,4-c]pyridin-3-olUnsubstituted hydroxyl analog
(5R)-5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridineChiral methyl substituent at pyridine position 5
3-Ethoxy-5-phenyl-4,5,6,7-tetrahydroisoxazolo[3,4-c]pyridineAryl and alkoxy modifications

Structural Relationships to Biogenic Amines and Neurotransmitter Analogues

The scaffold’s pharmacological relevance stems from its structural mimicry of endogenous neurotransmitters:

  • GABA Analogues: Gaboxadol (THIP) exemplifies direct emulation, where the isoxazole N-O group serves as a bioisostere for GABA’s carboxylate, and the protonated nitrogen mimics the amine moiety. This configuration enables selective agonism at extrasynaptic GABAA receptors containing δ-subunits [3] [7]. The semi-rigid "bent" conformation of gaboxadol mirrors GABA’s folded bioactive state, contrasting with the extended conformation of muscimol [6].
  • Conformational Constraints: Compared to flexible neurotransmitters like GABA (bond rotation: ~360°), the fused bicycle reduces rotational freedom to <90°, locking the molecule into receptor-preferred geometries. X-ray crystallography confirms torsion angles of 15–30° between isoxazole and piperidine planes, optimizing receptor fit [9].
  • Bioisosteric Extensions: Replacing oxygen with sulfur yields isothiazolo[3,4-c]pyridines (e.g., thio-THIP), which exhibit altered receptor specificity due to increased lipophilicity (logP +0.8) and reduced hydrogen-bonding capacity [2] [9]. Such modifications enable fine-tuning of blood-brain barrier permeability, as quantified by I/U ratios (thio-THPO: 63 vs. THPO: 2500) [2].

Significance as Privileged Scaffolds in Medicinal Chemistry

This scaffold is "privileged" due to its versatile receptor engagement, synthetic adaptability, and proven therapeutic relevance:

  • Diverse Target Engagement:
  • Neurological Targets: Derivatives like gaboxadol modulate ionotropic GABA receptors, while THPO analogs inhibit GABA transporters (GAT1/BGT-1), enhancing synaptic GABA levels [3] [10].
  • Oncology Targets: N-Acylated variants (e.g., resorcinol-containing amides) inhibit Hsp90 by binding the ATP pocket, destabilizing oncogenic client proteins like HER2 and RAF-1 [1].
  • Muscarinic Receptors: 3-Alkoxy derivatives act as M1/M2 receptor agonists/antagonists, relevant for Alzheimer’s disease therapeutics [9].
  • Synthetic Versatility:
  • Amide Derivatization: N-5 position allows introduction of diverse groups (e.g., morpholine, hydroxamic acids) via nucleophilic substitution or acylation. Hydroxamic acid appendages enable dual Hsp90/HDAC6 inhibition [1].
  • Chiral Synthesis: Asymmetric hydrogenation or enzymatic resolution yields enantiopure C6/C7-methyl derivatives, critical for stereoselective receptor interactions [9].
  • Ring Expansion: Homologation to azepine systems (e.g., THAZ) modifies cavity fit within glycine receptors [2].

Table 3: Therapeutic Targets via Scaffold Modification

Scaffold Modification SiteExample GroupBiological TargetEffect
C-3 HydroxylNone (gaboxadol)δ-subunit GABAAExtrasynaptic inhibition
N-5 AmideResorcinylHsp90 ATPaseClient protein degradation (IC50: 200 nM)
C-6 Methyl(R)-MethylMuscarinic M1 receptorPartial agonism (Ki: 80 nM)
Isoxazole OxygenSulfur (isothiazolo)Glycine receptorAntagonism

This scaffold’s capacity to traverse blood-brain barrier (e.g., gaboxadol brain uptake: I/U = 500–1500) further elevates its CNS drug potential [2] [6]. Ongoing exploration focuses on hybrid molecules (e.g., Hsp90/HDAC inhibitors) and prodrug strategies to overcome solubility limitations inherent in fused bicyclic systems [1] [9].

Properties

Product Name

4,5,6,7-Tetrahydroisoxazolo[3,4-c]pyridine

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[3,4-c]pyridine

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C6H8N2O/c1-2-7-3-6-5(1)4-9-8-6/h4,7H,1-3H2

InChI Key

ZLILEQWRUGAULY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=NOC=C21

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.